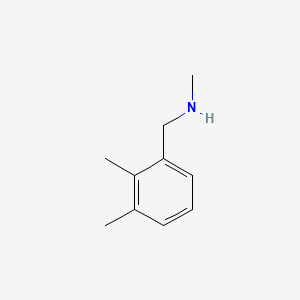

(2,3-Dimethylbenzyl)methylamine

描述

(2,3-Dimethylbenzyl)methylamine is a primary amine featuring a benzyl group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring and a methylamine (-CH₂NH₂) moiety attached to the benzylic carbon. Key characteristics include:

- Molecular formula: Likely C₁₀H₁₅N (inferred from similar compounds).

- Functional groups: Aromatic methyl substituents (electron-donating) and a primary amine group.

- Applications: Potential as a building block in pharmaceuticals, agrochemicals, or ligands for metal catalysis, given its structural similarity to bioactive amines .

属性

IUPAC Name |

1-(2,3-dimethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLDXGZOKFSBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: (2,3-Dimethylbenzyl)methylamine can be synthesized through the reaction of 2,3-dimethylbenzyl alcohol with methylamine . The reaction typically involves the formation of the hydrochloride salt of the amine, which is then treated with a base to yield the free amine .

Industrial Production Methods: In industrial settings, the synthesis of (2,3-Dimethylbenzyl)methylamine often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

化学反应分析

Types of Reactions: (2,3-Dimethylbenzyl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

科学研究应用

(2,3-Dimethylbenzyl)methylamine has a wide range of applications in scientific research:

作用机制

The mechanism of action of (2,3-Dimethylbenzyl)methylamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. It can also interact with biological molecules, influencing their activity and function .

相似化合物的比较

Substituent Positioning: 2,3-Dimethyl vs. 3,5-Dimethyl Benzyl Derivatives

Compounds with 3,5-dimethylbenzyl groups (e.g., 1-benzyl-3-(3,5-dimethylbenzyl) uracils) are extensively studied for their biological interactions. Key differences include:

- Binding Interactions: 3,5-Dimethylbenzyl: Exhibits π-π stacking with Tyr181 and Tyr188 residues in HIV-1 reverse transcriptase (RT), enhanced by CH-π interactions between methyl groups and Trp229/Leu234 . However, the ortho-methyl groups could stabilize binding via van der Waals interactions in hydrophobic pockets.

- Resistance Profiles : Mutations like Y181C confer resistance to 3,5-dimethylbenzyl uracils (e.g., AmBBU) . The steric profile of 2,3-dimethylbenzyl derivatives might alter resistance susceptibility.

Table 1: Substituent Position Effects

Electronic Effects: Methyl vs. Methoxy Substitutents

Methoxy groups (-OCH₃) in analogs like (2,3-dimethoxybenzyl)methylamine (CAS 53663-28-8) introduce electronic and steric differences:

- Electron Donation : Methyl groups donate electrons via induction, increasing aromatic ring electron density. Methoxy groups donate via resonance, creating stronger electron-donating effects but introducing steric bulk.

- Synthetic Utility : Methoxy groups direct electrophilic substitution to specific positions (e.g., para to -OCH₃), whereas methyl groups are less directive. This impacts derivatization strategies .

- Biological Activity : Methoxy-containing compounds often exhibit altered solubility and metabolism compared to methyl analogs.

Table 2: Methyl vs. Methoxy Substituents

| Property | (2,3-Dimethylbenzyl)methylamine | (2,3-Dimethoxybenzyl)methylamine |

|---|---|---|

| Electronic Effect | Moderate electron donation | Strong resonance donation |

| Solubility | Higher hydrophobicity | Moderate (polar OCH₃ groups) |

| Metabolic Stability | Likely higher | Susceptible to demethylation |

Comparison with Heterocyclic Amines

Compounds like (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine () and 2,3-Dihydro-1,4-benzodioxin-6-methanamine () highlight the role of heteroatoms and fused rings:

- Dihydrodioxin Ring : Alters electronic properties via oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to purely aromatic systems .

生物活性

(2,3-Dimethylbenzyl)methylamine is a compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

(2,3-Dimethylbenzyl)methylamine is an aromatic amine characterized by a dimethyl substitution on the benzyl ring. Its structure allows it to participate in a variety of chemical reactions:

- Oxidation : Converts to aldehydes or ketones.

- Reduction : Forms primary amines.

- Substitution : Engages in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Pharmacological Potential

The compound is recognized for its utility in the synthesis of biologically active molecules and as a precursor in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for therapeutic agents.

-

Mechanism of Action :

- Acts as a nucleophile, participating in chemical reactions that form new bonds.

- Interacts with biological molecules, potentially influencing their activity and function.

-

Research Findings :

- Studies have indicated that derivatives of (2,3-Dimethylbenzyl)methylamine exhibit significant biological activity, including enzyme inhibition and receptor binding.

1. Inhibition of Bacterial Fatty Acid Biosynthesis

Research has highlighted the potential of (2,3-Dimethylbenzyl)methylamine as an inhibitor of bacterial fatty acid biosynthesis. The compound targets the enoyl-ACP reductase enzyme (Fab), which is crucial for bacterial growth:

- Study Findings : The inhibition of Fab leads to disrupted fatty acid synthesis, indicating potential use as an antibacterial agent .

2. Neuropharmacological Effects

Preliminary studies suggest that (2,3-Dimethylbenzyl)methylamine may influence neurotransmitter systems:

- Research Overview : Investigations into its effects on dopaminergic and serotonergic pathways show promise for applications in treating neurological disorders .

Safety and Toxicology

While exploring the biological activity of (2,3-Dimethylbenzyl)methylamine, safety profiles are essential. Reports indicate potential respiratory irritations upon exposure, emphasizing the need for careful handling during laboratory synthesis and application .

Comparative Analysis

To understand the biological activity of (2,3-Dimethylbenzyl)methylamine better, a comparison with similar compounds can be insightful:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (2,3-Dimethylbenzyl)methylamine | Nucleophile; interacts with enzymes | Antibacterial potential |

| Dimethyl Fumarate | Modulates immune response | Treatment for multiple sclerosis |

| Benzyl Dimethylamine | Corrosive; respiratory irritant | Limited therapeutic use |

常见问题

Q. What synthetic methodologies are recommended for (2,3-Dimethylbenzyl)methylamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,3-dimethylbenzaldehyde with methylamine, followed by purification using column chromatography. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 95.1–96.5% purity achieved for structurally similar cyclopropylmethylamine derivatives) is critical for purity validation. Key factors include optimizing reaction stoichiometry, temperature (e.g., 60–80°C), and reducing agent selection (e.g., sodium borohydride or hydrogen/palladium) to minimize byproducts .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity quantification. For example, ¹H NMR signals at δ 2.2–2.5 ppm (methyl groups) and δ 3.5–4.0 ppm (benzyl-CH₂-NH₂) are diagnostic. MS should show a molecular ion peak matching the theoretical mass (e.g., m/z 149.2 for the free base) .

Q. How does (2,3-Dimethylbenzyl)methylamine interact with biological systems in preliminary assays?

- Methodological Answer : Use radioligand binding assays to screen for receptor affinity. For instance, structural analogs like MPV-253 (a related α₂-adrenergic agonist) show sedative and analgesic properties via receptor binding (IC₅₀ values in nM range). Test the compound in vitro against G protein-coupled receptors (GPCRs) and monoamine transporters using HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can enzymatic activity discrepancies be resolved when studying substrate-specific interactions?

- Methodological Answer : For enzymes like 2,3-lysine aminomutase (2,3-LAM), low activity with non-native substrates (e.g., L-alanine) can be addressed by adding primary amines (e.g., ethylamine) to mimic transition-state stabilization. Design kinetic assays comparing kₐₜ/Kₘ values under varying conditions (pH, cofactors like pyridoxal-5′-phosphate). For example:

| Substrate | kₐₜ (s⁻¹) | Kₘ (mM) | Activity Enhancement with Ethylamine |

|---|---|---|---|

| L-Lysine | 12.4 | 0.8 | N/A |

| L-Alanine | 0.3 | 5.2 | 10-fold increase |

| L-2-Aminobutyrate | 0.2 | 6.1 | 8-fold increase |

This approach isolates steric and electronic effects of the benzylmethyl group on enzyme active-site binding .

Q. What strategies optimize chromatographic separation of (2,3-Dimethylbenzyl)methylamine and its metabolites?

- Methodological Answer : Use factorial design experiments to evaluate mobile-phase variables: pH (6.5–8.5), methanol concentration (20–40%), and ion-pairing agents (e.g., 0.1% trifluoroacetic acid). For LC-MS/MS, a C8 column with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. Retention times and peak symmetry should be validated against structurally similar amines (e.g., MDMA regioisomers) .

Q. How can computational modeling predict the compound’s interaction with radical-based enzymatic cofactors?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrogen abstraction by 5'-deoxyadenosyl radicals in coenzyme B₁₂-dependent enzymes. Focus on the C-H bond dissociation energy (BDE) of the benzylic methyl group (estimated ~85–90 kcal/mol). Compare with experimental EPR data to validate radical intermediate stability .

Q. What mechanistic insights explain the compound’s potential as a GPCR modulator?

- Methodological Answer : Conduct molecular dynamics simulations of the compound docked into GPCR binding pockets (e.g., serotonin 5-HT₂C). Key interactions include π-π stacking with Phe³⁴⁸ and hydrogen bonding with Asp³⁴⁵. Validate via site-directed mutagenesis: Replace Asp³⁴⁵ with alanine to assess binding affinity loss (ΔΔG > 2 kcal/mol indicates critical interaction) .

Data Contradiction Analysis

Q. How should conflicting data on substrate specificity in aminomutase studies be interpreted?

- Methodological Answer : Discrepancies arise from differences in enzyme isoforms or assay conditions. For example, 2,3-LAM’s low activity with L-alanine (kₐₜ = 0.3 s⁻¹) versus L-lysine (kₐₜ = 12.4 s⁻¹) reflects steric hindrance from the dimethylbenzyl group. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。